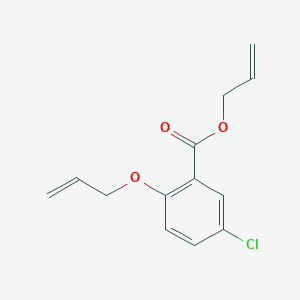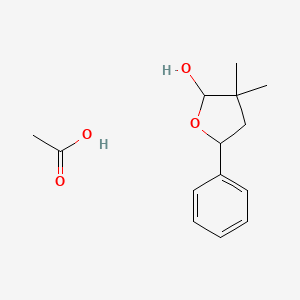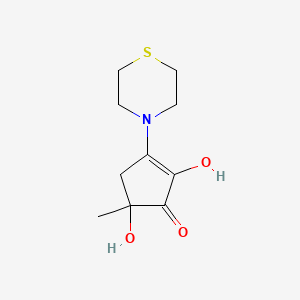
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxyl, methyl, and thiomorpholine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a cyclopentene derivative with thiomorpholine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The intermediate products are then subjected to hydroxylation and methylation reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to saturate the double bond in the cyclopentene ring.
Substitution: The thiomorpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and thiomorpholine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxy-3-methylcyclopent-2-en-1-one: Lacks the thiomorpholine group, resulting in different chemical properties and reactivity.
5-Methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one: Lacks the hydroxyl groups, affecting its solubility and interaction with biological targets.
2,5-Dihydroxy-5-methylcyclopent-2-en-1-one: Lacks the thiomorpholine group, leading to different applications and reactivity.
Uniqueness
The presence of both hydroxyl and thiomorpholine groups in 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one makes it unique, providing a combination of chemical reactivity and biological activity that is not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
501331-78-8 |
|---|---|
Molekularformel |
C10H15NO3S |
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
2,5-dihydroxy-5-methyl-3-thiomorpholin-4-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H15NO3S/c1-10(14)6-7(8(12)9(10)13)11-2-4-15-5-3-11/h12,14H,2-6H2,1H3 |
InChI-Schlüssel |
PPBYIQLPNLZGCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(C1=O)O)N2CCSCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
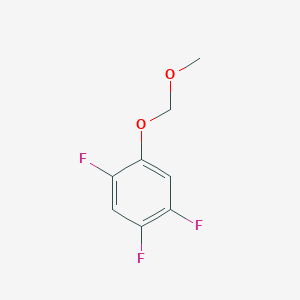

methylene]-](/img/structure/B14226050.png)
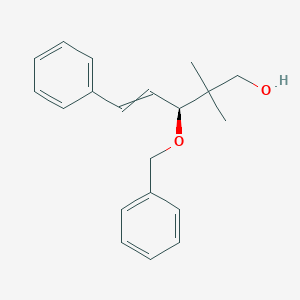
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
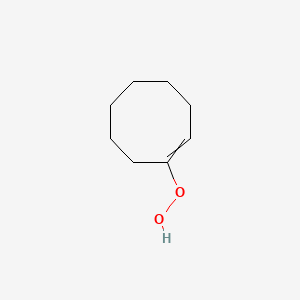
amino]-3-methyl,(2R)-](/img/structure/B14226079.png)

